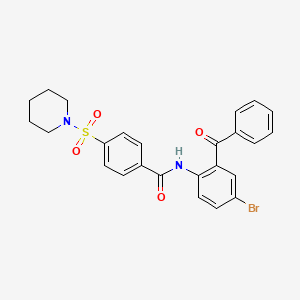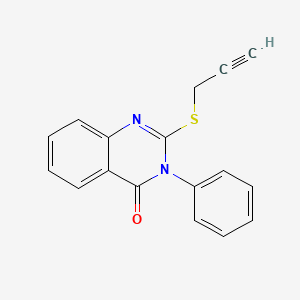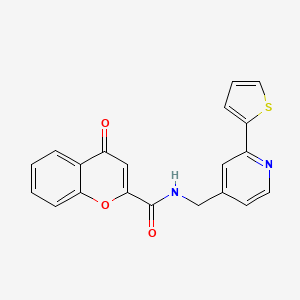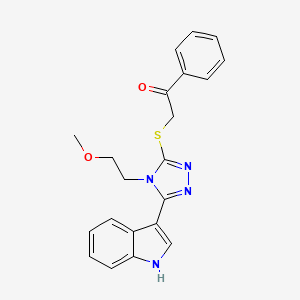![molecular formula C15H18ClN3O B2886740 5-Chloro-7-[(4-methylpiperazinyl)methyl]quinolin-8-ol CAS No. 92556-96-2](/img/structure/B2886740.png)
5-Chloro-7-[(4-methylpiperazinyl)methyl]quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-7-[(4-methylpiperazinyl)methyl]quinolin-8-ol is a chemical compound with the CAS Number: 294675-78-8 . It has a molecular weight of 290.79 and its IUPAC name is 5-chloro-7-[(4-methyl-1-piperidinyl)methyl]-8-quinolinol . It is a solid substance and is used in diverse scientific research due to its unique properties.
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H19ClN2O/c1-11-4-7-19(8-5-11)10-12-9-14(17)13-3-2-6-18-15(13)16(12)20/h2-3,6,9,11,20H,4-5,7-8,10H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound is a solid with a molecular weight of 290.79 . Its IUPAC name is 5-chloro-7-[(4-methyl-1-piperidinyl)methyl]-8-quinolinol . The InChI code provides further details about its molecular structure .Wissenschaftliche Forschungsanwendungen
Cancer Therapy
5-Chloro-7-iodo-quinolin-8-ol, a compound related to the one , has been reevaluated for its potential beyond antimicrobial activity, showing promise in cancer therapy. This substance, initially used as an oral anti-parasitic agent, has demonstrated preclinical efficacy in treating malignancy due to its proteasome inhibitory function. This renewed interest in its applications highlights the potential for repurposing known compounds for novel therapeutic avenues, particularly in oncology (Mao & Schimmer, 2008).
Corrosion Inhibition
The research into bis-quinolin-8-ols derivatives, including compounds structurally similar to 5-Chloro-7-[(4-methylpiperazinyl)methyl]quinolin-8-ol, reveals their significant efficacy as corrosion inhibitors. These compounds, specifically designed for steel protection in acidic environments, have shown to drastically improve the corrosion resistance of steel, marking their importance in industrial applications to safeguard materials against corrosive damage (El Faydy et al., 2021).
Antimicrobial and Antiparasitic Activity
Research has demonstrated the efficacy of 8-hydroxyquinoline derivatives, including those structurally akin to 5-Chloro-7-[(4-methylpiperazinyl)methyl]quinolin-8-ol, against intra- and extracellular Gram-negative pathogens. These compounds have been identified as potent inhibitors, showing activity against both extracellular and intracellular bacterial infections in cell-based models, which underscores their potential in treating complex bacterial infections (Enquist et al., 2012).
Antiviral Potential Against SARS-CoV-2
A novel derivative, 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, showing structural similarities to the compound of interest, has been synthesized and evaluated for its potential as an antiviral candidate against SARS-CoV-2. This compound has demonstrated promising results in molecular docking studies, indicating potential effectiveness in treating COVID-19 by binding efficiently to COVID-19 receptors. Such findings highlight the broad-spectrum potential of quinolin-8-ol derivatives in addressing various viral pathogens, including those causing current global health crises (Douche et al., 2021).
Eigenschaften
IUPAC Name |
5-chloro-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-18-5-7-19(8-6-18)10-11-9-13(16)12-3-2-4-17-14(12)15(11)20/h2-4,9,20H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZFNDSJQYECGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-5-methoxy-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde](/img/structure/B2886659.png)

![N-(4-acetylphenyl)-5-[(phenylthio)methyl]-2-furancarboxamide](/img/structure/B2886662.png)

![Methyl 5-[[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate](/img/structure/B2886665.png)
![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2886668.png)

![N-(4-ethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2886671.png)
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2886672.png)
![methyl 3-[6-(butan-2-ylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2886674.png)
![4-allyl-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2886676.png)

